molecular formula C12H13N B1636473 1-(2,3-dimethylphenyl)-1H-pyrrole CAS No. 37560-42-2

1-(2,3-dimethylphenyl)-1H-pyrrole

Cat. No.: B1636473
CAS No.: 37560-42-2
M. Wt: 171.24 g/mol
InChI Key: QCVYXPHSOVAERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound features a pyrrole ring substituted with a 2,3-dimethylphenyl group. Pyrroles are known for their presence in many natural products and pharmaceuticals, making them significant in various fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. This reaction typically proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Pyrrole derivatives are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as drug development for various diseases.

    Industry: Pyrrole compounds are used in the production of dyes, pigments, and polymers, contributing to advancements in materials science.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrrole: Lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2,4-Dimethylphenyl)-1H-pyrrole: Similar structure but with different substitution pattern, leading to variations in chemical and physical properties.

    1-(3,4-Dimethylphenyl)-1H-pyrrole: Another isomer with distinct properties due to the position of the methyl groups.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVYXPHSOVAERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethylphenyl)-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-(2,3-dimethylphenyl)-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-(2,3-dimethylphenyl)-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(2,3-dimethylphenyl)-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-(2,3-dimethylphenyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.